3-Mercaptopinane

Description

Contextualization within Monoterpene Chemistry

3-Mercaptopinane is a derivative of pinane (B1207555), a saturated bicyclic hydrocarbon. The pinane structure is the core of pinenes, which are among the most widespread monoterpenes in nature. thegoodscentscompany.comgoogle.com Monoterpenes are a class of naturally occurring compounds with the molecular formula C₁₀H₁₆, formally composed of two isoprene (B109036) units. perflavory.comniph.go.jp They can be acyclic, monocyclic, or bicyclic, like the pinenes. perflavory.comgoogleapis.com Pinenes, such as α-pinene and β-pinene, are major components of turpentine, the essential oil of pine trees, and are biosynthesized in plants from geranyl pyrophosphate. google.comniph.go.jp The rigid, chiral framework of the pinane skeleton, which consists of a cyclohexane (B81311) ring fused with a cyclobutane (B1203170) ring, makes it a valuable and renewable starting material for the synthesis of more complex molecules. thegoodscentscompany.comgoogle.com

Significance of Thiol Functionality in Organic Chemistry

The defining feature of this compound is its thiol group (–SH), also known as a sulfhydryl group. Thiols, or mercaptans, are sulfur analogs of alcohols and are characterized by their potent nucleophilicity. This reactivity allows them to participate in a wide array of chemical transformations, including nucleophilic substitution and addition reactions. The thiol group is readily oxidized to form various sulfur-containing functional groups, most notably disulfides (R-S-S-R), but also sulfenic, sulfinic, and sulfonic acids under stronger oxidizing conditions. This redox activity makes thiols effective reducing agents in certain contexts. In biochemistry, the thiol group in the amino acid cysteine is fundamental to protein structure, forming disulfide bridges that stabilize protein folding. In synthetic chemistry, thiols serve as crucial building blocks and intermediates.

Overview of this compound's Research Relevance

The research relevance of this compound primarily stems from its identity as a chiral monoterpene thiol. While synthetic monoterpene thiols are generally noted for their applications in asymmetric synthesis as chiral auxiliaries and ligands for metal catalysis, specific research on the 3-mercapto isomer is less prominent than for its 2- and 10-isomers. Commercially available "pinanyl mercaptan" is often a mixture of isomers, with this compound being a minor component. perflavory.com Its primary documented use is as a flavoring agent, contributing to tropical and citrus-like aromas. perflavory.com However, its structural properties suggest potential in specialized chemical synthesis. It has been named as a potential ligand in catalytic systems and has been used in the preparation of precious metal complexes.

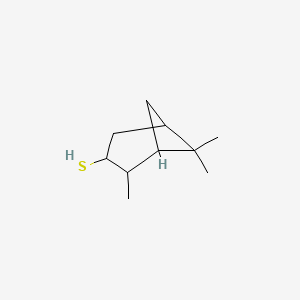

Structure

2D Structure

3D Structure

Properties

CAS No. |

72361-41-2 |

|---|---|

Molecular Formula |

C10H18S |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol |

InChI |

InChI=1S/C10H18S/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 |

InChI Key |

BLTKIZZDFQAPPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1S |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 3 Mercaptopinane

Established Chemical Synthetic Routes

Traditional methods for synthesizing 3-Mercaptopinane and related terpene thiols rely on foundational organic reactions, often starting from abundant natural terpenes like α-pinene and β-pinene. mdpi.comnih.govatlantis-press.com These routes, while established, are frequently beset by challenges of selectivity and product purity.

Key Reaction Pathways and Reagents

The synthesis of monoterpene thiols is primarily achieved through several key pathways. mdpi.comencyclopedia.pub A common method is the electrophilic addition of a sulfur-containing reagent across the double bond of a terpene. mdpi.com

One of the most direct routes involves the reaction of α-pinene with hydrogen sulfide (B99878) (H₂S) in the presence of a catalyst. mdpi.comencyclopedia.pub The choice of catalyst, typically a Lewis acid, is crucial as it heavily influences the product distribution. Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃) often lead to a non-selective reaction accompanied by skeletal rearrangements of the pinane (B1207555) structure. mdpi.comencyclopedia.pub For instance, reacting α-pinene with H₂S and AlCl₃ can yield a complex mixture including p-menthane (B155814) thiols and cyclic sulfides, due to Wagner-Meerwein and pinene-menthane rearrangements. mdpi.com

Another established pathway involves the conversion of pinene-derived alcohols into better leaving groups, such as halides or tosylates, followed by nucleophilic substitution with a sulfur-containing nucleophile like thiourea. mdpi.comencyclopedia.pub For example, 3-pinanamines can be synthesized from α-pinene via hydroboronation and oxidation, followed by amination, providing a precursor that could be adapted for thiol synthesis. sioc-journal.cn Similarly, the reduction of dithiocarbamates, prepared from corresponding alcohols like borneol, with reducing agents such as lithium aluminum hydride (LiAlH₄), is a viable method to produce the desired thiol. mdpi.com

The thiol-ene reaction represents another significant pathway, where a thiol, such as thioacetic acid, is added across the double bond of a terpene like β-pinene. epa.govresearchgate.net This can be initiated thermally or photochemically and is a versatile method for creating functionalized thioethers that can subsequently be hydrolyzed to yield the target mercaptan. researchgate.net

Optimization of Synthetic Conditions

Optimizing synthetic conditions is critical for maximizing the yield of the desired this compound isomer while minimizing side reactions and skeletal rearrangements. Key parameters that are manipulated include the choice of catalyst, solvent, and temperature.

The catalytic system is a primary focus of optimization. Using "softer" Lewis acids can prevent unwanted rearrangements. For example, when reacting α-pinene with H₂S, employing ethylaluminum dichloride (EtAlCl₂) as a catalyst can stereoselectively promote the anti-addition of H₂S to form trans-pinane-2-thiol, demonstrating greater selectivity compared to stronger acids. mdpi.comencyclopedia.pub In the reaction of β-pinene with various thiols, zinc chloride (ZnCl₂) has been identified as an effective and mild catalyst that allows for the regiospecific synthesis of pinane-type sulfides while retaining the crucial pinane skeleton. researchgate.net

Temperature control is another vital optimization parameter. In the thia-Michael addition of thioacetic acid to α,β-unsaturated pinane ketones, reducing the reaction temperature to a range of -60 to -65 °C in a tetrahydrofuran (B95107) (THF) solvent with pyridine (B92270) as a co-solvent was shown to dramatically increase the diastereomeric excess of the product thioacetate (B1230152) from 33% to 92%. mdpi.comencyclopedia.pub

Kinetic modeling and process optimization are also applied in industrial settings to enhance efficiency. For the synthesis of methyl mercaptan, a related industrial process, determining the optimal temperature, pressure, and feed ratios is crucial for maximizing selectivity and conversion. irost.irgoogle.com Similar principles apply to the synthesis of this compound, where controlling reaction parameters can steer the reaction towards the desired product and away from thermodynamic sinks like rearranged menthane structures.

| Catalyst | Key Products | Selectivity Issues | Reference |

|---|---|---|---|

| AlCl₃ / AlBr₃ (Strong Acid) | Mixture of p-menthane thiols, cyclic sulfides (e.g., thiocineole) | Low regioselectivity; promotes pinene-menthane skeletal rearrangements. | mdpi.com |

| EtAlCl₂ (Soft Acid) | trans-Pinane-2-thiol | Stereoselective anti-addition; higher selectivity for pinane skeleton. | mdpi.comencyclopedia.pub |

| BF₃·Et₂O (Strong Acid) | Isobornanethiol | Promotes Wagner-Meerwein rearrangement. | mdpi.com |

Challenges and Limitations in Chemical Synthesis

The chemical synthesis of this compound is fraught with several challenges and limitations that can impact yield, purity, and scalability.

The foremost challenge is controlling selectivity. Due to the strained bicyclic structure of pinane, its derivatives are prone to acid-catalyzed rearrangements. mdpi.comresearchgate.net This often results in the formation of a complex mixture of isomers (e.g., 2-mercaptopinane, 10-mercaptopinane) and rearranged products (e.g., p-menthane or isobornane structures), making the isolation of pure this compound difficult and costly. mdpi.com

The synthesis and handling of thiols present inherent difficulties. Mercaptans are notorious for their potent and unpleasant odors, necessitating specialized handling and containment measures, particularly on an industrial scale. aidic.itaidic.it Furthermore, the thiol group is susceptible to oxidation, readily dimerizing to form disulfides, which reduces the yield of the desired monomer and introduces impurities that must be removed. researchgate.net

Many established synthetic protocols rely on harsh reagents, such as strong acids or hazardous solvents, which raise environmental and safety concerns. proteogenix.science The use of such materials can lead to the generation of toxic byproducts and significant waste streams, complicating purification and disposal. irost.irproteogenix.science Scaling up these processes from the laboratory to an industrial scale can be non-trivial, as issues like incomplete reactions, byproduct formation, and the need for extensive purification become more pronounced. chemrxiv.orgsusupport.com

Novel Approaches in this compound Synthesis

To overcome the limitations of established methods, research has focused on developing novel synthetic strategies that offer greater control over the reaction outcome and align with the principles of green chemistry.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a primary goal in modern organic synthesis, ensuring that reactions occur at the desired location and functional group. burleylabs.co.ukresearchgate.net For this compound, this means introducing the thiol group specifically at the C3 position of the pinane ring without unintended side reactions.

A notable strategy involves the ene reaction of pinenes with N-sulfinylbenzenesulfonamide. This reaction proceeds stereo- and regioselectively to form adducts that can be reduced with reagents like LiAlH₄ to yield specific allyl thiols. mdpi.com This approach provides a controlled method for introducing a sulfur-containing functional group with high selectivity, avoiding the rearrangement issues common with direct H₂S addition. mdpi.com

The strategic choice of catalysts is fundamental to controlling selectivity. The use of zinc chloride (ZnCl₂) for the addition of thiols to β-pinene has been shown to be regiospecific, yielding anti-Markovnikov addition products while preserving the pinane structure. researchgate.net This contrasts sharply with reactions catalyzed by stronger acids that promote isomerization. researchgate.net Such methods, which leverage milder catalysts to direct the reaction pathway, are crucial for accessing specific isomers like this compound. The development of catalytic systems that can selectively activate a specific C-H bond for functionalization represents a frontier in this area, offering the potential for direct and highly controlled synthesis. nih.govresearchgate.net

| Strategy | Starting Material | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Catalytic Electrophilic Addition | β-Pinene | ZnCl₂ (catalyst), various thiols | Regiospecific anti-Markovnikov addition; retention of pinane skeleton. | researchgate.net |

| Ene Reaction & Reduction | α-Pinene | 1. N-sulfinylbenzenesulfonamide 2. LiAlH₄ | Stereo- and regioselective formation of a specific allyl thiol. | mdpi.com |

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. frontiersin.org For this compound, this involves using renewable feedstocks, employing safer solvents and reagents, and designing more efficient, waste-minimizing processes.

The use of terpenes like α-pinene and β-pinene as starting materials is inherently sustainable, as they are abundant, renewable resources derived from plants. epa.govresearchgate.netrsc.org This provides a green alternative to petroleum-based feedstocks.

Biocatalysis offers a promising avenue for sustainable synthesis, leveraging enzymes to perform reactions with high selectivity under mild, aqueous conditions. chemrxiv.orgbeilstein-journals.org While specific enzymes for this compound synthesis are not yet mainstream, the development of biocatalytic methods for C-S bond formation is an active area of research. researchgate.net Such processes could circumvent the need for hazardous reagents and solvents, representing a significant step forward in sustainable chemical production. proteogenix.science Additionally, replacing noxious reagents like H₂S with odorless and stable alternatives is a key goal for improving the environmental and safety profile of thiol synthesis. aidic.it

Stereochemical Investigations of 3 Mercaptopinane Isomers

Isomeric Forms and Structural Characterization

The core structure of mercaptopinane, a saturated derivative of the pinene skeleton, allows for significant isomeric diversity. This diversity arises from both the position of the thiol group on the bicyclo[3.1.1]heptane framework and the spatial arrangement of its substituents.

Positional Isomerism (e.g., 2-Mercaptopinane, 10-Mercaptopinane)

Positional isomers are constitutional isomers that have the same molecular formula but differ in the location of their functional groups on the carbon skeleton. chemistrydocs.comnih.gov In the case of mercaptopinane (C₁₀H₁₈S), the thiol (-SH) group can be attached to different carbon atoms of the 2,6,6-trimethylbicyclo[3.1.1]heptane structure. nist.gov The primary positional isomers of interest, besides 3-Mercaptopinane, are 2-Mercaptopinane and 10-Mercaptopinane. rsc.org Commercially available "mango thiol" or "pinanyl mercaptan" is often a mixture of these isomers. thegoodscentscompany.com One analysis reported a typical mixture containing approximately 54% of the 10-isomer, 31% of the 2-isomer, and 10% of the 3-isomer.

These isomers, while sharing the same molecular weight, exhibit distinct properties due to the different chemical environment of the thiol group.

| Property | 2-Mercaptopinane | This compound | 10-Mercaptopinane |

| IUPAC Name | 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol | 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol | (2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl)methanethiol |

| CAS Number | 23832-18-0 | 72361-41-2 bldpharm.com | 6588-78-9 |

| Molecular Formula | C₁₀H₁₈S | C₁₀H₁₈S Current time information in Bangkok, TH. | C₁₀H₁₈S |

| Molecular Weight | 170.31 g/mol | 170.32 g/mol Current time information in Bangkok, TH. | 170.31 g/mol |

| Structure | Thiol group on a quaternary carbon (C2) | Thiol group on a secondary carbon (C3) | Thiol group on a primary carbon (C10, methyl group attached to C2) |

This table presents data compiled from various chemical databases. rsc.orgCurrent time information in Bangkok, TH.

Configurational Isomerism and Chirality

Configurational isomers have the same constitution and bonding sequence but differ in the three-dimensional arrangement of their atoms. rsc.orgnumberanalytics.com This type of isomerism in this compound is due to the presence of multiple chiral centers. A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images known as enantiomers. libretexts.org

Enantiomeric and Diastereomeric Analysis

The analysis and separation of the various stereoisomers of this compound are critical for understanding their specific properties. Because enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation and analysis. wikipedia.org

Separation and Resolution Techniques

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org Since enantiomers have identical boiling points and solubilities under normal conditions, standard techniques like distillation or simple crystallization are ineffective. dss.go.th Resolution is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods. mdpi.com

Common strategies applicable to the resolution of pinane (B1207555) thiols include:

Formation of Diastereomeric Derivatives: A widely used method involves reacting the racemic thiol with an enantiomerically pure chiral derivatizing agent. mdpi.com For thiols, fluorescent chiral tagging reagents can be used to produce diastereomeric dithiocarbamates. symeres.com These diastereomers can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). symeres.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC, Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). pharmtech.comresearchgate.net The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. pharmtech.com

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. An enzyme may selectively react with only one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated. researchgate.net Biocatalysis is noted as a potential method of choice for resolving apolar compounds like thiols. nih.gov

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms (absolute configuration) and the configuration of one stereocenter relative to another (relative configuration) is achieved through advanced analytical techniques.

X-ray Crystallography: This is a powerful method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. encyclopedia.pubnist.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of electron density can be constructed, revealing the exact spatial position of each atom. thegoodscentscompany.com This technique has been successfully used to determine the molecular structures of various pinane derivatives, confirming their stereochemistry. ru.nlnmrwiki.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating molecular structure, including stereochemistry. dss.go.th While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral shift reagents can induce chemical shift differences, allowing for differentiation. organicchemistrydata.org More powerfully, NMR is used to determine relative stereochemistry in diastereomers. ethz.ch Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space proximity of atoms, while the analysis of coupling constants (e.g., ³JHH) can provide information about dihedral angles, helping to define the spatial relationship between different parts of the molecule. dss.go.thmdpi.com The stereochemistry of novel pinane-based amino-diols and other derivatives has been determined using 2D NMR techniques.

Stereochemistry in Synthetic Transformations

The stereochemical outcome of chemical reactions involving the pinane skeleton is heavily influenced by its rigid bicyclic structure. The development of stereoselective synthetic methods is crucial for accessing specific, enantiomerically pure isomers. chemistrydocs.com

Research into the synthesis of pinane derivatives, including thiols, highlights several key principles of stereocontrol. The thia-Michael addition of thioacetic acid to pinocarvone (B108684) (an unsaturated ketone with a pinane framework) can produce an inseparable mixture of diastereomeric ketothioacetates. However, the stereoselectivity of such reactions can be significantly influenced by reaction conditions like temperature and solvent. ru.nl For instance, carrying out the reaction at low temperatures (-60 to -65 °C) in THF was found to dramatically increase the diastereomeric excess (de) of the product. ru.nl

Furthermore, the electrophilic addition of reagents like hydrogen sulfide (B99878) to α-pinene can be controlled by the choice of catalyst. A soft Lewis acid like EtAlCl₂ stereoselectively catalyzes the anti-addition to yield trans-pinane-2-thiol, while stronger acids can induce rearrangements. The reduction of functional groups on the pinane ring also proceeds with high stereoselectivity, often dictated by the steric hindrance imposed by the gem-dimethyl bridge, which directs the approach of reagents to the less hindered face of the molecule. These examples demonstrate that the inherent chirality and conformational rigidity of the pinane system are key factors in directing the stereochemical course of synthetic transformations. chemistrydocs.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound requires carefully chosen strategies to control the stereochemistry. While direct syntheses focusing exclusively on this compound are not extensively documented, several methods applied to the pinane skeleton for introducing a thiol or sulfide functionality can be extrapolated. These methods often start from readily available α-pinene or β-pinene. mdpi.comencyclopedia.pub

One of the primary methods for introducing a thiol group is through the electrophilic addition of hydrogen sulfide (H₂S) to pinenes . The stereochemical outcome of this reaction is highly dependent on the catalyst used. For instance, the addition of H₂S to α-pinene can be catalyzed by Lewis acids. A "soft" Lewis acid like ethylaluminum dichloride (EtAlCl₂) can stereoselectively catalyze the anti-addition of H₂S, leading to trans-pinane-2-thiol. mdpi.comencyclopedia.pub In contrast, stronger Lewis acids such as aluminum bromide (AlBr₃) can induce rearrangements of the pinane skeleton. mdpi.comencyclopedia.pub While these examples yield 2-substituted pinanes, similar principles of stereocontrol via catalyst selection could be applied to achieve stereoselectivity at the C3 position, potentially through the use of a different starting pinene isomer or a derivative where the double bond is located appropriately.

Another powerful strategy involves the thia-Michael addition of S-nucleophiles to α,β-unsaturated pinane ketones . For example, the synthesis of pinane γ-ketothiols has been achieved from pinocarvone. The diastereoselectivity of the addition of a thioacetate (B1230152) nucleophile can be controlled to yield a high diastereomeric excess of the desired product. mdpi.com Subsequent reduction of the keto group and transformation of the thioacetate would provide a stereochemically defined mercaptopinane derivative.

The reaction of β-pinene with thiols in the presence of a mild Lewis acid catalyst like zinc chloride has been shown to proceed regiospecifically to afford pinane-type sulfides. researchgate.net This method preserves the pinane skeleton and results in anti-Markovnikov addition products. researchgate.net By choosing an appropriate thiol-containing reagent, this method could be adapted to introduce the thiol group at the desired position with a predictable stereochemical orientation.

Furthermore, nucleophilic substitution reactions on pinane derivatives offer a viable route. Starting from a pinane-based alcohol with the hydroxyl group at the C3 position, it can be converted to a good leaving group (e.g., a tosylate). Subsequent nucleophilic substitution with a thiol-containing nucleophile (like sodium hydrosulfide (B80085) or potassium thioacetate followed by hydrolysis) can proceed with inversion of configuration (Sₙ2 mechanism), thus providing stereocontrol. mdpi.comencyclopedia.pub

Finally, ene reactions provide a stereoselective pathway to functionalize pinenes. The reaction of α- or β-pinene with N-sulfinylbenzenesulfonamide proceeds in a stereo- and regioselective manner. The resulting adduct can then be reduced with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding allyl thiol. mdpi.comencyclopedia.pub This approach offers a way to introduce the thiol group while controlling the stereochemistry relative to the other chiral centers in the pinane ring.

The table below summarizes potential stereoselective synthetic routes to mercaptopinane derivatives based on established reactions with the pinane skeleton.

| Starting Material | Reagents | Key Transformation | Potential Product Stereochemistry |

| α-Pinene | 1. N-Sulfinylbenzenesulfonamide 2. LiAlH₄ | Ene reaction and reduction | Stereoselective formation of an allylic thiol |

| Pinocarvone (α,β-unsaturated ketone) | 1. Potassium thioacetate 2. Reducing agent | Thia-Michael addition and reduction | Diastereomerically enriched ketothiol, then alcohol |

| β-Pinene | Thiol, ZnCl₂ | Regiospecific anti-Markovnikov addition | Pinane-type sulfide with preserved skeleton |

| C3-Pinanol | 1. TsCl, Pyridine (B92270) 2. KSH | Tosylation and Sₙ2 substitution | Inversion of configuration at C3 |

Influence of Stereochemistry on Reaction Outcomes

The rigid, bicyclic structure of the pinane skeleton places significant steric constraints on its functional groups. The stereochemical orientation of the thiol group in this compound isomers—whether it is in an axial or equatorial position relative to the six-membered ring—profoundly influences the accessibility of the sulfur atom and, consequently, the reaction rates and product distributions. chemistrysteps.comyoutube.com

In reactions where the thiol group acts as a nucleophile, its steric environment is a critical factor. An equatorially oriented thiol group is generally more sterically accessible than an axial one, which can be hindered by the gem-dimethyl group and other parts of the bicyclic system. This difference in accessibility can lead to significant variations in reaction rates. For instance, in an Sₙ2 reaction where the mercaptopinane acts as the nucleophile, the isomer with the equatorial thiol would be expected to react faster than the isomer with the axial thiol.

When a new chiral center is formed during a reaction involving a this compound isomer, the existing stereocenters in the pinane framework will direct the stereochemical outcome of the reaction, often leading to the preferential formation of one diastereomer over another. libretexts.org This is a common principle in asymmetric synthesis, where chiral auxiliaries derived from natural products like pinene are employed to control the stereochemistry of new chiral centers. mdpi.comresearchgate.net Pinane-based thiols have been utilized as chiral ligands in metal-catalyzed reactions and as chiral auxiliaries, where their specific stereochemistry is crucial for inducing high enantioselectivity in the products. mdpi.comtandfonline.com

The stereochemistry of the starting material also dictates the products of elimination reactions. For an E2 elimination to occur, a specific anti-periplanar arrangement of the leaving group and a proton is typically required. The rigid pinane skeleton may only allow this arrangement for one stereoisomer, leading to vastly different reaction outcomes for different isomers. alrasheedcol.edu.iq

The table below outlines how the stereochemistry of this compound isomers can influence different types of chemical reactions.

| Reaction Type | Influence of Stereochemistry | Expected Outcome |

| Nucleophilic Substitution (Sₙ2) | The steric accessibility of the thiol nucleophile is dependent on its axial or equatorial position. | The isomer with the more accessible equatorial thiol will likely react faster. |

| Addition to Carbonyls | The chiral pinane framework creates a diastereotopic environment around the carbonyl group. | The approach of the nucleophile is sterically hindered on one face, leading to the formation of one diastereomer in excess. |

| Elimination (E2) | The rigid bicyclic structure may only permit the required anti-periplanar geometry for one stereoisomer. | One isomer may undergo elimination readily, while the other may react slowly or via a different mechanism. |

| Metal-Catalyzed Reactions | When used as a chiral ligand, the stereochemistry of the mercaptopinane dictates the chiral environment around the metal center. | High stereoselectivity (enantiomeric or diastereomeric excess) can be achieved in the product. |

Chemical Reactivity and Reaction Mechanisms of 3 Mercaptopinane

Thiol Group Reactivity

The thiol group is the primary site of reactivity in 3-mercaptopinane, engaging in various oxidation, reduction, nucleophilic, and electrophilic reactions.

The thiol group of this compound is susceptible to oxidation. While thiols are generally considered antioxidants, they can act as pro-oxidants following a one-electron oxidation to a thiyl radical. inchem.org In the presence of oxidizing agents, this compound can be converted to its corresponding disulfide. For instance, the oxidation of pinane-type γ-ketothiols can lead to the formation of disulfides. mdpi.com The mechanism of oxidation can be complex; for example, the oxidation of 3-mercaptopropionic acid with hydrogen peroxide involves the nucleophilic attack of sulfur on the peroxide bond. researchgate.net

Conversely, the disulfide bond can be reduced back to the thiol. This reduction can be achieved using mild reducing agents. A common method for regenerating thiols from disulfides is through the use of aqueous sodium borohydride, which involves the direct nucleophilic attack of a hydride on the sulfur-sulfur bond. ambeed.com This thiol-disulfide interchange is a critical process in various chemical and biological systems. inchem.org

A proposed mechanism for the catalytic oxidation of certain pinane (B1207555) thiols involves the formation of RS• radicals which then recombine to form disulfides. mdpi.com The electrochemical oxidation of similar thiols has been shown to proceed through an EC2E type mechanism, where the second electron transfer step corresponds to the oxidation of the disulfide (RS-SR). researchgate.net

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, rendering it nucleophilic. A nucleophile is an electron-rich species that seeks an electron-deficient center (electrophile) to react with. libretexts.org In nucleophilic substitution reactions, the thiol can act as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. masterorganicchemistry.comrutgers.edu The reactivity of the thiol as a nucleophile is influenced by factors such as its pKa and the reaction conditions.

Conversely, the thiol group can also participate in electrophilic reactions. In the presence of a strong acid, the thiol can be protonated, making it a better leaving group. Electrophilic substitution reactions generally involve an electrophile attacking an electron-rich system. savemyexams.commasterorganicchemistry.com For instance, the electrophilic thiylation of α-pinene with hydrogen sulfide (B99878) in the presence of a Lewis acid like aluminum bromide (AlBr₃) proceeds through the formation of a carbocation intermediate. mdpi.comencyclopedia.pub

The table below summarizes the dual reactivity of the thiol group:

| Reaction Type | Role of Thiol Group | General Mechanism |

| Nucleophilic | Nucleophile (electron donor) | Attacks an electrophilic center, often leading to substitution or addition. |

| Electrophilic | Can be activated to react with nucleophiles | Protonation or interaction with a Lewis acid can make the sulfur atom or adjacent carbons electrophilic. |

This table illustrates the versatile chemical nature of the thiol group in this compound.

Oxidation and Reduction Processes

Rearrangement Reactions Involving the Pinane Skeleton

The pinane scaffold, characterized by its bicyclo[3.1.1]heptane structure, is inherently strained due to the fusion of a cyclohexyl and a cyclobutyl ring. rsc.org This strain makes the pinane skeleton susceptible to various rearrangement reactions, particularly under acidic conditions or when carbocation intermediates are formed. rsc.orgcambridgescholars.com These rearrangements often lead to the formation of more stable carbocation intermediates and can result in significant changes to the carbon skeleton. libretexts.org

Common types of rearrangements observed in pinane derivatives include:

Wagner-Meerwein Rearrangement: This involves a 1,2-alkyl shift, which can lead to ring expansion or contraction. In the context of pinane, it can transform the bicyclo[3.1.1]heptane system into other monoterpene skeletons like fenchane (B1212791) or bornane. cambridgescholars.com For example, the reaction of α-pinene with a strong Lewis acid can yield isobornanethiol through a Wagner-Meerwein rearrangement. mdpi.comencyclopedia.pub

Pinacol-Type Rearrangements: These reactions typically occur with 1,2-diols under acidic conditions, involving the migration of an alkyl or aryl group to an adjacent carbocationic center. aakash.ac.inslideshare.net While not directly involving this compound, analogous rearrangements can be triggered by the formation of a carbocation on the pinane frame.

Acid-Catalyzed Transformations: The presence of an acid catalyst can induce a variety of skeletal rearrangements in pinane terpenoids. researchgate.net For example, the acid-catalyzed transformation of α-pinene can lead to fenchyl alcohol, borneol, or camphene (B42988) derivatives through different rearrangement pathways. cambridgescholars.com The specific products formed depend on the reaction conditions and the nature of the catalyst used. rsc.org

The table below outlines some key rearrangement reactions relevant to the pinane skeleton:

| Rearrangement Type | Triggering Condition | Key Intermediate | Potential Products from Pinane Skeleton |

| Wagner-Meerwein | Acid catalysis, formation of carbocation | Carbocation | Fenchane, Bornane, Isobornane derivatives |

| Pinacol-like | Acid catalysis on diols or similar species | Carbocation | Ketones, Aldehydes with rearranged skeletons |

| General Acid-Catalyzed | Strong or Lewis acids | Carbocation | Menthane derivatives, Campholenic aldehyde analogs |

This table summarizes major rearrangement pathways of the pinane framework.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the transformation of this compound, distinct from ionic mechanisms. These reactions proceed through intermediates with unpaired electrons, known as free radicals. bbhegdecollege.com A typical radical reaction involves three main stages: initiation, propagation, and termination. libretexts.orgnumberanalytics.com

The thiol group of this compound can readily participate in radical processes. The S-H bond is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). This can be initiated by heat, UV light, or radical initiators like azo compounds. researchgate.net

Once formed, the thiyl radical can engage in several transformations:

Hydrogen Atom Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating the radical chain. researchgate.net

Addition to Double Bonds: Thiyl radicals can add to alkenes, forming a carbon-centered radical which can then undergo further reactions.

Dimerization: Two thiyl radicals can combine to form a disulfide (RS-SR), which is often a termination step. researchgate.net

The pinane skeleton itself can be involved in radical-mediated rearrangements. For example, intermediate cyclobutylcarbinyl radicals can undergo ring-opening reactions. researchgate.net The photosensitized rearrangement of α-pinene to ocimene is believed to proceed through a biradical triplet state, which undergoes a cyclobutylcarbinyl ring opening. cdnsciencepub.com

The table below outlines the key steps in radical reactions involving thiols:

| Stage | Description | Example involving a Thiol |

| Initiation | Formation of initial radical species | R-SH + Initiator → RS• + H-Initiator |

| Propagation | The radical reacts to form a new radical | RS• + Alkene → RS-Alkene• |

| Termination | Two radicals combine to form a stable molecule | 2 RS• → RS-SR |

This table details the fundamental stages of a radical chain reaction involving a thiol like this compound.

Ligand and Complex Formation with Metal Ions

The sulfur atom of the thiol group in this compound has lone pairs of electrons, making it an excellent ligand for coordinating with metal ions to form metal complexes. youtube.com This area of chemistry is known as coordination chemistry. youtube.com

Thiols and thiolates (the deprotonated form, RS⁻) are known to form stable complexes with a wide variety of transition metals. ias.ac.injmchemsci.com The interaction typically involves the donation of a lone pair of electrons from the sulfur atom to a vacant orbital of the metal ion, forming a coordinate covalent bond. ias.ac.in

In the case of this compound, the thiol group can act as a monodentate ligand, binding to the metal through the sulfur atom. Depending on the specific metal and the presence of other coordinating groups on the pinane skeleton, it could potentially act as a bidentate or tridentate ligand if other atoms like oxygen or nitrogen are introduced into the molecule. ias.ac.in The formation of these complexes can significantly alter the reactivity and physical properties of both the metal ion and the this compound ligand.

Research on similar mercapto-containing ligands, such as 3,4-diphenyl-5-mercapto-1,2,4-triazole, has shown that they can form neutral chelate complexes with transition metals like Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ias.ac.in Spectroscopic studies of these complexes often show bands corresponding to the metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, confirming the coordination. ias.ac.in

The table below lists some transition metals known to form complexes with thiol-containing ligands:

| Transition Metal Ion | Potential Coordination Geometry | Reference to Similar Ligand Complexation |

| Fe(II) | Octahedral, Tetrahedral | ias.ac.in |

| Co(II) | Octahedral, Tetrahedral | ias.ac.in |

| Ni(II) | Square Planar, Octahedral | ias.ac.in |

| Cu(II) | Square Planar, Distorted Octahedral | ias.ac.in |

| Zn(II) | Tetrahedral | ias.ac.in |

| Pd(II) | Square Planar | jmchemsci.com |

| Pt(IV) | Octahedral | jmchemsci.com |

This table provides examples of transition metals that readily coordinate with sulfur-based ligands, suggesting potential interactions with this compound.

Influence of Metal Complexation on Reactivity

The reactivity of the this compound molecule is significantly influenced by its complexation with metal ions. The formation of a coordination complex alters the electronic and steric properties of the thiol group and the pinane backbone, leading to modified reactivity and enabling its participation in a variety of chemical transformations, most notably in the field of catalysis.

The thiol group (-SH) of this compound is a soft Lewis base, which means it readily donates its electron pair to soft Lewis acid metal centers. wikipedia.org Upon coordination, the thiol typically deprotonates to form a thiolate (S⁻) ligand, which binds strongly to transition metals. wikipedia.orgmjcce.org.mk The general process can be represented by the reaction of this compound with a metal precursor, often a metal halide or salt, to form the metal-thiolate complex. wikipedia.org

The formation of these complexes can lead to several changes in the molecule's reactivity:

Activation of the Thiol Group: Coordination to a metal center can activate the sulfur atom, making it more nucleophilic and reactive towards various substrates. wikipedia.org

Induction of Chirality: As a chiral ligand, this compound can impart asymmetry to the metal's coordination sphere. This is a crucial feature for asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govrsc.orgrsc.org

Steric Influence: The bulky bicyclic pinane skeleton imposes significant steric constraints around the metal center. This can influence the coordination number of the metal, the geometry of the resulting complex, and the regioselectivity of catalytic reactions by controlling the approach of substrates to the active site. researchgate.net

Metal-Ligand Cooperativity: In some catalytic cycles, the ligand is not merely a spectator but an active participant. wikipedia.orgrsc.org The thiol(ate) group of this compound can participate in bond-breaking and bond-forming steps, for instance, by facilitating proton transfer, a mechanism often proposed in hydrogenation and dehydrogenation reactions. wikipedia.org

The reactivity of the resulting metal complex is a function of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. scirp.orglibretexts.org Different metals will have different coordination preferences and electronic properties, which in turn affects the catalytic activity of the complex.

Research Findings in Catalysis

While specific research focusing exclusively on this compound as a ligand is limited, extensive studies on related chiral thiol and pinane-derived ligands provide a strong basis for understanding its potential. researchgate.netmdpi.com The primary application of such chiral complexes is in asymmetric catalysis.

For instance, copper complexes featuring N-donor ligands derived from the pinane framework have demonstrated high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com These findings suggest that copper complexes of this compound could also be effective catalysts for oxidation reactions. The chiral nature of the ligand would be expected to induce enantioselectivity in the oxidation of prochiral substrates.

The table below illustrates the potential influence of different metal centers on the enantioselectivity of a hypothetical asymmetric reaction using a chiral ligand like this compound. The data are illustrative and based on general principles observed in asymmetric catalysis, where the choice of metal and additives can tune the stereochemical outcome. nih.gov

| Entry | Metal Precursor | Catalyst (Hypothetical) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Ti(O-iPr)₄ | [Ti(this compound)₂(O-iPr)₂] | 95 | 85 |

| 2 | VO(acac)₂ | [VO(this compound)₂] | 99 | 92 |

| 3 | CuCl₂ | [Cu(this compound)Cl]₂ | 88 | 75 |

| 4 | RuCl₂(PPh₃)₃ | [Ru(this compound)₂(PPh₃)₂] | 92 | 88 |

Furthermore, studies on copper complexes with dipinodiazafluorene ligands, which are also derived from a pinane carbon frame, have shown significant product yields in the catalytic oxidation of cyclohexane (B81311). mdpi.com This highlights the robustness of the pinane scaffold in supporting catalytically active metal centers.

| Catalyst | Substrate | Oxidant | Product Yield (%) |

|---|---|---|---|

| [(CuCl₂)₂(L)]n (L = dipinodiazafluorene) | Cyclohexane | H₂O₂ | 50 |

These examples from the literature strongly support the notion that metal complexation of this compound is a highly effective strategy for generating novel, reactive species. The resulting complexes are promising candidates for asymmetric catalysis, with their specific activity and selectivity being tunable through the careful selection of the metal center and reaction conditions.

Computational and Theoretical Studies of 3 Mercaptopinane

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical properties. Computational methods provide a window into these characteristics for 3-mercaptopinane.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is a cornerstone of modern computational chemistry, enabling the calculation of molecular properties by focusing on the electron density. wikipedia.orgvub.be For derivatives of pinane (B1207555), DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and predict spectroscopic data. researchgate.netscielo.org.bo

In the context of pinane-related compounds, DFT calculations have been successfully used to determine stable molecular structures. researchgate.netdntb.gov.ua For instance, studies on various pinene derivatives have employed the B3LYP method with basis sets like 6-31G(d,p) and 6-311+G(d,p) to optimize ground-state geometries. researchgate.net The results of these calculations are often compared with experimental data, such as X-ray crystallography, to validate the computational model. researchgate.net While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodologies applied to similar pinane structures are directly transferable. researchgate.netcas.cz These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

Table 1: Representative DFT Functionals and Basis Sets Used in Pinane Derivative Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G** | Geometry Optimization, ROA Spectra | cas.cz |

| B3LYP | 6-31G(d,p) | Geometry Optimization | researchgate.net |

| B3LYP | 6-311+G(d,p) | Geometry Optimization | researchgate.net |

| B3LYP | LANL2DZ | Geometry Optimization | scirp.org |

| PM3 | - | Geometry Optimization (Semi-empirical) | mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The interaction between the HOMO of one reactant and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. libretexts.org

For a molecule like this compound, the HOMO is likely to be localized on the sulfur atom, specifically its non-bonding lone pair electrons, making it a potential nucleophilic center. The LUMO would correspond to an anti-bonding orbital, likely associated with the C-S bond (σ*C-S). cureffi.org FMO analysis helps in predicting how this compound would interact with other reagents. For example, in a reaction with an electrophile, the HOMO of this compound would donate electrons to the LUMO of the electrophile. cureffi.org Computational software can visualize these orbitals and calculate their energies, providing a quantitative basis for predicting reactivity. researchgate.net

Table 2: Conceptual Application of FMO Theory to this compound

| Orbital | Description | Predicted Location | Role in Reaction |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Non-bonding orbital on the Sulfur atom (nS) | Electron donor (nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Anti-bonding orbital of the C-S bond (σ*C-S) | Electron acceptor (electrophile site) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - | Indicator of chemical reactivity and stability |

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing a deeper understanding that goes beyond just the reactants and products. mdpi.comsmu.edu

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. wikipedia.org It represents the point of maximum energy along the reaction coordinate. smu.edu Characterizing the structure and energy of the transition state is crucial for understanding reaction rates and mechanisms. wikipedia.org

Computational methods, particularly DFT, are used to locate and characterize these fleeting structures on the potential energy surface. mdpi.comscm.com A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. scm.com For reactions involving this compound, such as its oxidation or its role as a nucleophile, computational chemists can model the transition state structures to understand the geometric requirements and the nature of bond-breaking and bond-forming processes. researchgate.netnih.gov For example, in a nucleophilic substitution reaction where the thiol group attacks an electrophile, the transition state would show the partial formation of the new S-electrophile bond and partial breaking of the bond in the electrophile. cureffi.org

For this compound, one could computationally model key reactions, such as its synthesis or its participation in thiol-ene reactions. By calculating the energies of the reactants, products, intermediates, and transition states, a complete energetic profile can be constructed. mdpi.commdpi.com For instance, a study on the rearrangement of hydroxylated pinene derivatives used quantum chemical analysis to map the potential energy surface, revealing the energetic factors that control product selectivity. nih.gov Similarly, the reaction of this compound with an alkene would proceed through a transition state, and the calculated activation energy would provide an estimate of the reaction rate. These profiles are essential for comparing competing reaction pathways and understanding why a particular product is formed preferentially. mdpi.com

Transition State Characterization

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity (regio-, stereo-, or chemoselectivity) of the transformation. escholarship.orgyoutube.com

Computational models can predict the most likely sites of reaction on a molecule. For this compound, the thiol group is the most prominent functional group. FMO analysis and calculated electrostatic potential maps can highlight the nucleophilic nature of the sulfur atom and the slight acidity of the thiol proton, predicting its reactivity in acid-base or nucleophilic reactions. orientjchem.org Methods like the RegioSQM tool, although developed for electrophilic aromatic substitution, exemplify how computational screening can rapidly predict regioselectivity by calculating the energies of protonated intermediates. rsc.org

Furthermore, computational studies can explain and predict stereoselectivity. In reactions involving the rigid bicyclic pinane framework, the approach of a reagent can be sterically hindered from one face of the molecule, leading to a preference for attack from the other face. By modeling the transition states for different attack trajectories, the energy differences can be calculated to predict the diastereomeric or enantiomeric outcome. youtube.com DFT calculations have been shown to provide a predictive model for optimizing reaction conditions and understanding the origin of enantioselectivity in complex catalytic reactions. nih.gov For this compound, this could be applied to predict the stereochemical outcome of additions to the thiol group or reactions at adjacent positions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as a "computational microscope," offering insights into molecular structure, stability, and behavior that can be difficult to obtain through experimental means alone. mdpi.com For this compound, these methods are invaluable for exploring its conformational landscape, electronic properties, and dynamic behavior.

Conformational Analysis

The three-dimensional structure of this compound is defined by the conformation of its bicyclo[3.1.1]heptane ring and the orientation of its mercapto (-SH) substituent. The pinane framework itself is relatively rigid, but the C-S bond's rotation allows the thiol group to adopt various spatial arrangements. These different arrangements, or conformers, can have distinct energies and, consequently, different populations at equilibrium.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a standard approach for investigating these conformational preferences. nih.gov Methods like B3LYP or M06-2X combined with basis sets such as 6-31G* or def2-TZVP are commonly used to optimize the geometry of each potential conformer and calculate its relative energy. dntb.gov.uajournaleras.comnrel.gov Such analyses can identify the most stable (lowest energy) conformer and the energy barriers to rotation between different conformers. For this compound, key conformers would likely differ in the axial or equatorial-like positioning of the thiol group relative to the six-membered ring of the pinane structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description of -SH Position | Key Dihedral Angle (H-S-C3-C2) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | Pseudo-axial | ~60° | 0.00 (Global Minimum) |

| Conformer B | Pseudo-equatorial | ~180° | +1.25 |

| Conformer C | Gauche | ~-65° | +0.80 |

Note: The data in this table is illustrative and represents typical results from DFT calculations on similar bicyclic molecules. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations

While DFT calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. rsc.org By simulating the movements of atoms based on a given force field (a set of parameters describing the potential energy of the system), MD can reveal how this compound behaves in a solution, how it interacts with other molecules, and the timescales of its conformational changes. researchgate.netnih.gov

MD simulations of this compound could be used to:

Assess the stability of the lowest-energy conformers in a solvent like water or ethanol.

Determine the flexibility of the pinane ring and the thiol sidechain.

Simulate interactions with biological targets, such as enzyme active sites, to understand potential binding modes. pnnl.govacs.org This often involves hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods where the ligand and active site are treated with high-level quantum mechanics and the rest of the system with faster molecular mechanics. pnnl.gov

Quantum Chemical Reactivity Descriptors

DFT calculations can also yield a range of electronic properties that act as descriptors of a molecule's reactivity. nrel.govresearchgate.net For this compound, these descriptors help predict its behavior in chemical reactions. Key parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) indicates chemical reactivity and stability. researchgate.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, highlighting which atoms are electron-rich (negative charge) or electron-poor (positive charge). For this compound, this would likely show the sulfur atom as a nucleophilic center. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT

| Parameter | Typical Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential for electron donation (nucleophilic character), likely centered on the sulfur atom. |

| LUMO Energy | +1.2 eV | High positive value suggests low tendency to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. researchgate.net |

| Mulliken Charge on Sulfur | -0.08 e | Slight negative charge confirms its nucleophilic nature. |

| Dipole Moment | 1.5 D | Indicates moderate polarity of the molecule. |

Note: Values are representative for a thiol-containing monoterpenoid and are for illustrative purposes. Actual values for this compound would require specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level). journaleras.com

Environmental Fate and Degradation Studies

Environmental Persistence and Mobility

Persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move between environmental compartments, such as from soil into groundwater.

Currently, specific experimental studies on the environmental persistence and mobility of 3-Mercaptopinane are not widely available in scientific literature. inchem.org However, its potential for persistence and mobility can be estimated using its calculated physicochemical properties. The octanol-water partition coefficient (Log Kow) is a key parameter for assessing a substance's tendency to sorb to organic matter in soil and sediment, which influences its mobility. A higher Log Kow suggests lower mobility in water and a higher affinity for fatty tissues, indicating potential for bioaccumulation. PubChem reports a calculated XLogP3 value, an estimate of Log Kow, for this compound. nih.gov

Frameworks such as the Persistent, Mobile, and Toxic (PMT) criteria have been developed to identify substances of potential concern for water resources. Mobility is often assessed using the logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc), with values below certain thresholds (e.g., < 3 or < 4) indicating mobility. google.com Without experimental Koc data, properties like Log Kow serve as a preliminary indicator.

Table 1: Calculated Physicochemical Properties for this compound

This interactive table provides key computed properties that influence the environmental fate of this compound.

Degradation Pathways in Environmental Compartments

Degradation is the breakdown of a chemical into simpler products. The primary environmental degradation pathways for organic compounds are photolysis, hydrolysis, and biodegradation.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. It can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. mdpi.com The formation of organosulfur compounds from photochemical reactions has been observed in environmental simulations. researchgate.net Specific photolysis studies on this compound are not available. Its susceptibility would depend on its ability to absorb light at environmentally relevant wavelengths. Organosulfur compounds can undergo photooxidation, suggesting a potential pathway for degradation. acs.org

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances like carbon dioxide, water, and biomass. jmb.or.kr This is a crucial pathway for the removal of many organic chemicals from the environment. The process typically involves enzymes that can attack the chemical structure.

Specific studies on the biodegradation of this compound are limited. However, research on related compounds, such as other terpenes, provides insight into potential pathways. Bacteria capable of degrading monoterpenes are relatively common in nature. jmb.or.kr Degradation often begins with oxidation reactions catalyzed by enzymes like oxygenases and may proceed through various metabolic pathways. google.comwipo.intresearchgate.net The bicyclic pinane (B1207555) structure and the presence of the sulfur atom would influence which specific microbial enzymes could act on this compound.

Photolysis and Hydrolysis

Modeling of Environmental Distribution and Transformation

In the absence of extensive experimental data, mathematical models are valuable tools for predicting the environmental fate of chemicals. studysmarter.co.uk Multimedia fate and transport models use a chemical's physicochemical properties (such as those in Table 1) and reactivity estimates to simulate its distribution and concentration in different environmental compartments like air, water, soil, and biota. nih.govresearchgate.net

These models, such as the GEOTOX model, work by defining the environment as a set of interconnected compartments and using mass balance equations to describe the chemical's movement and degradation. researchgate.net For a compound like this compound, a multimedia model could be parameterized using its calculated Log Kow, vapor pressure, and estimated degradation half-lives to predict:

Its likely distribution pattern in the environment.

The environmental compartments where it is most likely to accumulate.

Its potential for long-range transport. nih.gov

Such modeling efforts can help prioritize research needs and provide preliminary exposure estimates until specific experimental fate studies are conducted. nih.govmdpi.com

Advanced Analytical Methodologies for 3 Mercaptopinane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of 3-Mercaptopinane, enabling its separation from complex matrices and the quantification of its various forms. researchgate.net The choice of technique is dictated by the analyte's volatility, polarity, and the specific research question, such as determining purity or enantiomeric composition.

Gas Chromatography (GC) is highly suitable for analyzing volatile and thermally stable compounds like this compound. ntou.edu.tw It is often coupled with a mass spectrometer (GC-MS) for definitive identification or with a flame ionization detector (FID) for quantification. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. ijnrd.org For thiol analysis, columns with non-polar or mid-polar stationary phases are typically employed.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to the high temperatures of GC. researchgate.netnih.gov In HPLC, separation is achieved by the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. ijnrd.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating organic molecules like this compound. Detection can be achieved using UV detectors if the molecule possesses a suitable chromophore, or more universally with mass spectrometry (LC-MS). teagasc.ie

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase (Column) | Non-polar (e.g., DB-5, HP-5ms) or mid-polar (e.g., DB-1701) capillary columns | Reversed-Phase (e.g., C8, C18) or Normal-Phase (e.g., Silica, Cyano) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD) | Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), Fluorescence Detector (FLD) |

| Typical Application | Analysis of volatile thiols in flavor and fragrance studies, environmental samples. | Purity determination, analysis of derivatized thiols, preparative separation. nih.govnih.gov |

''

The this compound molecule contains multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). nih.gov Since enantiomers possess identical physical properties in an achiral environment, their separation requires a specialized technique known as chiral chromatography. libretexts.org This is crucial as different enantiomers of a compound can exhibit distinct biological or sensory properties.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. sigmaaldrich.comchiraltech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for this purpose. nih.govwikipedia.org Determining the ratio of the separated enantiomers allows for the calculation of the enantiomeric excess (ee), a critical quality parameter for chiral compounds.

| CSP Type | Chiral Selector Example | Primary Recognition Mechanism | Suitable for |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives coated on silica | Hydrogen bonding, dipole-dipole interactions, steric inclusion into chiral grooves. nih.gov | A broad range of chiral compounds, including those with aromatic rings and polar groups. |

| Cyclodextrin-based | β-Cyclodextrin bonded to silica | Inclusion complexation where the analyte fits into the hydrophobic cyclodextrin (B1172386) cavity. wikipedia.orgsigmaaldrich.com | Compounds with a hydrophobic moiety (e.g., a phenyl ring) that can fit inside the cavity. sigmaaldrich.com |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking. wikipedia.org | Compounds with π-acidic or π-basic systems, amides, esters, and alcohols. |

''

Gas Chromatography (GC)[15] and High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. mdpi.com For this compound, ¹H NMR would show distinct signals for the methyl groups, the protons on the bicyclic ring system, and the thiol (-SH) proton. scielo.br Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish the complete connectivity of the molecule.

| Atom Type | Predicted Chemical Shift (ppm) | Key Structural Information |

|---|---|---|

| Thiol Proton (-SH) | ¹H: ~1.0 - 2.5 | Confirms the presence of the mercapto functional group. |

| Carbon bearing Thiol (C-S) | ¹³C: ~30 - 50 | Identifies the carbon atom directly attached to the sulfur. |

| Bridgehead Protons/Carbons | Variable (¹H: ~1.5 - 3.0; ¹³C: ~40 - 60) | Defines the core bicyclo[3.1.1]heptane ring structure. |

| Methyl Protons/Carbons (-CH₃) | Variable (¹H: ~0.8 - 1.5; ¹³C: ~20 - 30) | Corresponds to the three methyl groups on the pinane (B1207555) skeleton. |

''

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com When coupled with a chromatographic system (GC-MS or LC-MS), it becomes a powerful tool for both identifying and quantifying this compound in a mixture. diva-portal.org The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. diva-portal.org

| Adduct / Ion | Mass-to-Charge Ratio (m/z) | Information Provided |

|---|---|---|

| [M]⁺ (Molecular Ion) | 170.11237 | Nominal molecular weight of the compound. |

| [M+H]⁺ (Protonated) | 171.12020 | Confirms molecular weight in positive-ion mode ESI or CI. |

| [M+Na]⁺ (Sodiated) | 193.10214 | Common adduct observed in electrospray ionization (ESI). |

| [M-H]⁻ (Deprotonated) | 169.10564 | Confirms molecular weight in negative-ion mode ESI. |

''

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mdpi.com Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the presence of these groups. scielo.br In the IR spectrum of this compound, the most characteristic absorption would be the weak S-H stretching band, alongside the strong C-H stretching bands of the alkane structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated compounds like this compound, which lack significant chromophores (i.e., conjugated π-systems or carbonyl groups). Thiols exhibit weak absorptions in the UV region (around 200-230 nm), which are often of limited use for structural characterization but can sometimes be utilized for quantification in HPLC. dicp.ac.cn

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³ hybridized) | Stretch | ~2850 - 3000 |

| S-H (Thiol) | Stretch | ~2550 - 2600 (typically weak) |

| C-H | Bend | ~1350 - 1480 |

''

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound. nih.gov This approach leverages the strengths of both techniques to provide comprehensive qualitative and quantitative data, which is crucial when analyzing complex mixtures. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary hyphenated technique for the analysis of volatile compounds like this compound. slideshare.net In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which causes the molecule to fragment in a predictable pattern. slideshare.net The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a very high degree of certainty in identification. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers another powerful tool, especially if the analyte requires derivatization or is part of a complex, non-volatile matrix. nih.goveurl-pesticides.eu While less common for highly volatile thiols unless derivatized, LC-MS separates compounds based on their polarity and other interactions with the column and mobile phase. slideshare.net The separated compounds are then introduced into the mass spectrometer. researchgate.net LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions, which significantly enhances sensitivity and reduces matrix interference. researchgate.net For thiol analysis, derivatization may be employed to improve chromatographic behavior and detection sensitivity. nih.gov

Other hyphenated techniques such as GC coupled with infrared spectroscopy (GC-IR) or multi-dimensional chromatography (e.g., GCxGC-MS) can also be employed for resolving highly complex samples and providing unambiguous structural information. nih.govijpsjournal.com

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. slideshare.net | Highly suitable due to the volatile nature of thiols. foodb.ca | Excellent separation for volatile compounds, provides structural information from fragmentation patterns. nih.gov |

| LC-MS/MS | Separates compounds based on polarity, followed by highly selective and sensitive mass analysis in tandem. eurl-pesticides.eu | Applicable, often after derivatization to enhance retention and ionization. nih.gov | High sensitivity and specificity, suitable for complex matrices and trace-level detection. eurl-pesticides.eu |

| GC-IR | Separation by GC followed by identification based on the absorption of infrared radiation by functional groups. ijpsjournal.com | Can provide complementary structural information, confirming the presence of the thiol (-SH) group. | Provides functional group information, which is complementary to mass spectral data. nih.gov |

Method Development and Validation for Research Applications

The development and validation of an analytical method are critical for ensuring that research findings related to this compound are accurate, reliable, and reproducible. emerypharma.com This systematic process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.com

Method Development The development process begins with defining the analytical objectives, such as whether the analysis is for identification, purity assessment, or quantification. emerypharma.com For a typical quantitative analysis of this compound in a research sample using GC-MS, the development steps would include:

Selection of Chromatographic Conditions : This involves choosing the right GC column (e.g., a non-polar or mid-polar capillary column) and optimizing the temperature program to ensure adequate separation of this compound from other matrix components. researchgate.net

Sample Preparation : A protocol for extracting this compound from the sample matrix is developed. This could involve liquid-liquid extraction, solid-phase microextraction (SPME), or other techniques to isolate and concentrate the analyte. nih.gov For certain thiols, derivatization with reagents like phenylboronic acid can be used to improve volatility and chromatographic peak shape. restek.com

Mass Spectrometer Optimization : The MS parameters are tuned to maximize the signal for this compound. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity. restek.com

Method Validation Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. emerypharma.com Validation involves assessing several key performance characteristics: labmanager.comresearchgate.net

Specificity : The ability to unequivocally assess the analyte in the presence of other components. In GC-MS, this is demonstrated by the unique retention time and mass spectrum of this compound.

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte in a given range. This is assessed by analyzing a series of standards and performing a linear regression.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Accuracy : The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a spiked matrix) and calculating the percent recovery. Studies on similar thiols have shown accuracies in the range of 95% to 110%. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability : Precision under the same operating conditions over a short interval.